molecular formula C19H18FNO5S B2962268 1'-(5-fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797858-19-5

1'-(5-fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2962268
CAS No.: 1797858-19-5
M. Wt: 391.41
InChI Key: RBJGVGVBOWXFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(5-Fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound characterized by its unique spiro structure. The compound features a benzofuran moiety fused with a piperidine ring, which is further substituted with a 5-fluoro-2-methoxybenzenesulfonyl group. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1’-(5-fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzofuran core: This can be achieved through the cyclization of appropriate phenol derivatives.

    Introduction of the piperidine ring: This step involves the formation of the spiro linkage between the benzofuran and piperidine rings.

Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing advanced catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

1’-(5-Fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-(5-Fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(5-fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

1’-(5-Fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can be compared with other similar compounds, such as:

The uniqueness of 1’-(5-fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one lies in its spiro linkage and the specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1'-(5-fluoro-2-methoxyphenyl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5S/c1-25-16-7-6-13(20)12-17(16)27(23,24)21-10-8-19(9-11-21)15-5-3-2-4-14(15)18(22)26-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJGVGVBOWXFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.